Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate
Description
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked via an ethoxy spacer to an ethyl benzoate group. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.5–3.0) and stability under basic conditions due to the Boc protecting group. The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-activated receptor antagonists .
Key synthetic steps involve coupling Boc-piperazine with ethyl 4-(2-bromoethoxy)benzoate under nucleophilic substitution conditions, followed by purification via column chromatography.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-ethoxycarbonylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)19(24)27-20(2,3)4/h6-9H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXJEPAOOJMRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{2-[4-(tert-butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.
Compound Overview
- Chemical Formula : C₂₀H₃₀N₂O₅
- Molecular Weight : 378.47 g/mol
- CAS Number : 1216410-07-9
- Storage Temperature : Ambient
This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves the protection of the piperazine moiety with a tert-butoxycarbonyl (Boc) group followed by subsequent reactions to introduce the ethoxy and benzoate functionalities. The structure is crucial for its biological activity, as modifications can significantly influence pharmacokinetics and pharmacodynamics.
Key Synthetic Steps:
- Protection of Piperazine : The piperazine is protected using di-tert-butyl dicarbonate.
- Introduction of Ethoxy Group : Reaction with ethyl chloroformate under basic conditions.
- Formation of Benzoate Moiety : Coupling with benzoic acid derivatives.
Biological Activities
This compound has been evaluated for various biological activities:
Antitumor Activity
Research indicates that derivatives containing piperazine structures exhibit significant antitumor effects by inhibiting key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can effectively inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential utility in treating inflammatory diseases.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial membranes, leading to cell lysis .
Case Studies
- Antitumor Screening :
- Anti-inflammatory Activity :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Ethyl 4-(2-{4-[(2,2-Dimethylpropanoyl)oxy]piperazin-1-yl}ethoxy)benzoate
- Structure: Replaces the Boc group with a pivaloyl (2,2-dimethylpropanoyl) ester.
- Molecular Formula : C₂₀H₃₀N₂O₅; MW : 378.47 .
- Key Differences :
- Stability : The pivaloyl group is less prone to acid-catalyzed hydrolysis than Boc, enhancing stability in acidic environments.
- LogP : Higher lipophilicity (estimated logP ~3.5) due to the bulky alkyl substituent.
- Applications : Used in prodrug designs requiring prolonged metabolic resistance .
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid
- Structure : Lacks the ethoxy spacer and ethyl ester, terminating in a carboxylic acid.
- Molecular Formula : C₁₆H₂₂N₂O₄; MW : 306.35; mp : 50°C (dec.) .
- Key Differences :
- Solubility : Increased water solubility (logP ~1.8) due to the ionizable carboxylic acid.
- Reactivity : Direct conjugation capability via the -COOH group for peptide coupling or metal-organic frameworks.
- Applications : Intermediate for functionalized polymers or bioactive conjugates .
Backbone Modifications
Ethyl 4-(4-(2-Hydroxyethyl)piperazin-1-yl)benzoate
- Structure : Substitutes the Boc-piperazine-ethoxy group with a hydroxyethyl-piperazine.
- Molecular Formula : C₁₅H₂₂N₂O₃; MW : 278.35 .
- Key Differences :
Tert-Butyl 4-(4-Fluorobenzoyl)piperazine-1-carboxylate
Commercial and Research Implications
- Availability : The Boc-protected target compound is scarce, prompting use of alternatives like pivaloyl or hydroxyethyl derivatives .
- Drug Design : Substituent choice balances lipophilicity, stability, and metabolic clearance. Boc groups favor temporary protection, while pivaloyl esters enhance in vivo longevity .
Preparation Methods
Starting Materials and Reagents
| Compound | Role | Typical Quantity | Solvent/Conditions |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate | Nucleophile precursor | Stoichiometric | Acetonitrile or similar polar aprotic solvent |
| 4-(tert-Butoxycarbonyl)piperazine | Nucleophile with protected amine | Stoichiometric | — |
| Potassium carbonate (K2CO3) | Base to deprotonate phenol | Excess (e.g., 3-4 equivalents) | — |
| Acetonitrile | Solvent | Sufficient to dissolve reactants | Reflux conditions (~80°C) |
| Hydrochloric acid (HCl) | For deprotection or purification | Catalytic amounts | Room temperature |
Reaction Conditions Summary
| Step | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Reflux (approx. 80°C) | 15-17 hours | Acetonitrile | Use of K2CO3 base |
| Precipitation and filtration | 45-50°C cooling, then RT | 1.5 hours stirring | Water added | Product precipitates |
| Acid treatment (optional) | 20-25°C | 2 hours | Aqueous HCl | For purification or deprotection |
| Drying | ≤50°C | Until constant weight | — | Avoid decomposition |
Research Findings and Optimization
Base Selection : Potassium carbonate is preferred for its mild basicity and ability to deprotonate the phenolic hydroxyl group without causing side reactions.
Solvent Choice : Acetonitrile is favored due to its polar aprotic nature, which enhances nucleophilicity of the piperazine nitrogen and solubilizes reactants effectively.
Protecting Group Stability : The tert-butoxycarbonyl group remains stable under the reaction conditions but can be removed under aqueous acidic conditions if necessary.
Purity and Yield : The process yields high purity products without the need for chromatographic purification, which is advantageous for scale-up.
Temperature Control : Maintaining reaction and work-up temperatures within specified ranges (20-25°C for acid treatment, ≤50°C for drying) is critical to prevent decomposition or loss of protecting groups.
Comparative Data Table of Key Parameters
| Parameter | Optimal Range | Effect on Outcome |
|---|---|---|
| Reaction temperature (alkylation) | Reflux (~80°C) | Ensures complete substitution |
| Reaction time | 15-17 hours | Maximizes yield |
| Base equivalents | 3-4 eq. K2CO3 | Complete deprotonation, avoids side reactions |
| Acid treatment temperature | 20-25°C | Efficient deprotection/purification |
| Drying temperature | ≤50°C | Prevents thermal degradation |
| Solvent | Acetonitrile | Enhances nucleophilicity and solubility |
Q & A
Q. What are the key synthetic routes for preparing Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate, and how is the tert-Boc group strategically employed?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperazine-ethoxy linker. A nucleophilic substitution or reductive amination (e.g., using sodium triacetoxy borohydride) between tert-butoxycarbonyl (Boc)-protected piperazine and an ethoxy-containing alkyl halide or aldehyde .
- Step 2 : Coupling with the benzoate ester. The ethoxy-linked piperazine intermediate is reacted with ethyl 4-hydroxybenzoate via Mitsunobu or Williamson ether synthesis .
- Role of tert-Boc : The Boc group protects the piperazine nitrogen during synthesis, preventing undesired side reactions. It is later removed under acidic conditions (e.g., TFA) for further functionalization .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : Flash chromatography (e.g., Biotage SP4 system) with gradients of ethyl acetate/hexanes is commonly used for purification .
- Spectroscopy :
- 1H/13C NMR : Confirms the presence of tert-Boc (δ ~1.4 ppm for C(CH3)3), ethoxy (δ ~4.1-4.3 ppm for OCH2), and aromatic protons (δ ~7.8 ppm for benzoate) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ or [M+Na]+) .
Advanced Research Questions
Q. What experimental strategies optimize the yield of the ethoxy-piperazine intermediate, and how are competing side reactions mitigated?
- Solvent and Reagent Optimization : Use of dichloromethane (DCM) or ethanol as solvents with triethylamine (Et3N) to scavenge acids improves reaction efficiency. For example, in , Et3N was critical for deprotonating intermediates during boronic acid synthesis .
- Temperature Control : Reactions are often conducted at room temperature to minimize Boc group cleavage. In , elevated temperatures were avoided to prevent undesired deprotection .
- Side Reactions : Competing N-alkylation or over-substitution is minimized by stoichiometric control of reagents (e.g., 1:1 molar ratio of piperazine to electrophile) .
Q. How do researchers analyze and resolve contradictions in spectroscopic data for this compound, particularly in distinguishing regioisomers?
- 2D NMR Techniques : COSY and HSQC experiments resolve overlapping signals in the aromatic and ethoxy regions. For example, NOESY can differentiate between para- and meta-substituted benzoate isomers .
- X-ray Crystallography : Single-crystal analysis (as in ) provides unambiguous confirmation of regiochemistry and stereochemistry when ambiguities arise in spectral data .
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Accelerated stability testing in buffers (pH 1–10) at 40–60°C monitors Boc group hydrolysis via HPLC. For instance, demonstrated Boc cleavage under acidic conditions (TFA) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, with the tert-Boc group typically degrading above 150°C .
Methodological Insights
- Contradiction Management : Discrepancies in reaction yields (e.g., 47% in vs. 80% in ) highlight the need for solvent polarity optimization. Polar aprotic solvents like DMF may reduce byproduct formation compared to DCM .
- Advanced Applications : The compound serves as a precursor for drug candidates (e.g., kinase inhibitors in ) by enabling selective piperazine functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
